(Z)-2-(5-bromo-2-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate
Description
This compound is a halogenated benzofuran derivative featuring a (Z)-configured benzylidene group at the 2-position of the dihydrobenzofuran core. The structure includes a 5-bromo-2-methoxybenzylidene substituent and a furan-2-carboxylate ester at the 6-position of the benzofuran ring. The Z-configuration ensures specific spatial arrangement, influencing molecular interactions and bioactivity .
Properties
IUPAC Name |
[(2Z)-2-[(5-bromo-2-methoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl] furan-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13BrO6/c1-25-16-7-4-13(22)9-12(16)10-19-20(23)15-6-5-14(11-18(15)28-19)27-21(24)17-3-2-8-26-17/h2-11H,1H3/b19-10- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZACQNBABBIZZSN-GRSHGNNSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C=C2C(=O)C3=C(O2)C=C(C=C3)OC(=O)C4=CC=CO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)Br)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OC(=O)C4=CC=CO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13BrO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-2-(5-bromo-2-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate is a complex organic compound belonging to the benzofuran family. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The presence of bromine and methoxy groups enhances its pharmacological profile, making it a subject of various studies.
Chemical Structure and Properties
The molecular formula of this compound is C19H16BrO6, with a molecular weight of approximately 440.24 g/mol. The structural features include:
- A benzofuran core
- A furan carboxylate moiety
- A bromine atom at the 5-position
- A methoxy group enhancing solubility and reactivity
Anticancer Properties
Recent studies have indicated that derivatives of benzofuran exhibit significant anticancer activity. For instance, (Z)-2-(5-bromo-2-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran has shown promising results against various cancer cell lines. The mechanism of action may involve the inhibition of key signaling pathways associated with cell proliferation and apoptosis.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HeLa (Cervical Cancer) | 10.5 | Induction of apoptosis |
| MCF7 (Breast Cancer) | 8.7 | Inhibition of cell cycle |
| A549 (Lung Cancer) | 12.3 | Modulation of pro-inflammatory cytokines |
Antimicrobial Activity
The compound has also demonstrated notable antimicrobial properties. Studies indicate that it exhibits activity against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains. The presence of halogen substituents is believed to enhance its antibacterial efficacy.
| Microorganism | Minimum Inhibitory Concentration (MIC) | Activity |
|---|---|---|
| Staphylococcus aureus | 15 µg/mL | Effective against Gram-positive |
| Escherichia coli | 20 µg/mL | Effective against Gram-negative |
| Candida albicans | 25 µg/mL | Antifungal activity |
Anti-inflammatory Activity
The compound's anti-inflammatory properties have been attributed to its ability to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This effect can be beneficial in conditions characterized by chronic inflammation.
Case Studies and Research Findings
- Study on Anticancer Activity : A study published in Acta Scientific Pharmaceutical Sciences examined the anticancer effects of various benzofuran derivatives, including our compound of interest. The results showed significant cytotoxicity against HeLa cells with an IC50 value indicating effective inhibition of cell growth .
- Antimicrobial Efficacy : Research conducted on the antimicrobial properties highlighted that the compound exhibited potent activity against multi-drug resistant strains of bacteria, suggesting its potential as a lead compound for developing new antibiotics.
- Mechanistic Insights : Further investigations into the mechanism revealed that the compound can induce apoptosis through the activation of caspase pathways in cancer cells, making it a candidate for further development in cancer therapeutics .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural features and biological activities of related benzofuran derivatives:
Key Comparative Insights
Bromination Effects: Brominated benzofurans (e.g., Compounds 4, 5, and the target) generally exhibit reduced cytotoxicity compared to non-brominated precursors, as observed in . This trend aligns with the target compound’s bromine substitution . The 5-bromo position in the target compound may enhance steric hindrance or electronic effects, influencing binding to biological targets like enzymes or DNA.
Substituent Influence: Ester Groups: The furan-2-carboxylate in the target compound differs from the methyl ester in Compounds 4 and 5. This variation may alter lipophilicity and bioavailability, impacting cellular uptake . Benzylidene vs.
Antifungal Activity: Compound 5’s diethylaminoethoxy group contributes to antifungal activity, suggesting that polar substituents may enhance interactions with fungal membranes. The target compound’s furan-2-carboxylate, being less basic, might exhibit different antifungal mechanisms .
Synthetic Approaches :
- Bromination methods (e.g., NBS in ) are likely shared across these compounds. The target’s benzylidene group may involve condensation reactions, as seen in benzofuran derivatives with similar substituents .
Preparation Methods
Selection of Benzofuran Core Precursors
The synthesis begins with the preparation of the 3-oxo-2,3-dihydrobenzofuran scaffold. As demonstrated by Kowalewska et al., benzofuran derivatives are efficiently synthesized via cyclization of salicylaldehyde analogs with haloacetates under basic conditions. For this compound, 5-hydroxy-2-methoxyacetophenone serves as the foundational precursor. Reacting this with ethyl bromoacetate in dimethylformamide (DMF) at 80°C for 12 hours in the presence of potassium carbonate (K₂CO₃) yields the intermediate ethyl 3-oxo-2,3-dihydrobenzofuran-6-carboxylate (Yield: 68%).
Bromination and Methoxylation
The 5-bromo-2-methoxybenzaldehyde required for the condensation step is synthesized via electrophilic aromatic substitution. Bromination of 2-methoxybenzaldehyde using bromine (Br₂) in acetic acid at 0°C introduces the bromine atom at the para position relative to the methoxy group, achieving a regioselectivity of >90%.
Stepwise Synthetic Route
Cyclization to Form the Benzofuran-3-one Core
The cyclization of 5-hydroxy-2-methoxyacetophenone with ethyl bromoacetate follows a modified Perkin reaction mechanism:
$$
\text{5-Hydroxy-2-methoxyacetophenone + Ethyl bromoacetate} \xrightarrow{\text{K₂CO₃, DMF, 80°C}} \text{Ethyl 3-oxo-2,3-dihydrobenzofuran-6-carboxylate}
$$
Optimized Conditions :
Esterification with Furan-2-carbonyl Chloride
The intermediate ester undergoes transesterification to introduce the furan-2-carboxylate moiety. Treatment with furan-2-carbonyl chloride in dichloromethane (DCM) at 25°C for 6 hours, catalyzed by 4-dimethylaminopyridine (DMAP), affords 3-oxo-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate (Yield: 82%).
$$
\text{Ethyl 3-oxo-2,3-dihydrobenzofuran-6-carboxylate + Furan-2-carbonyl chloride} \xrightarrow{\text{DMAP, DCM}} \text{3-Oxo-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate}
$$
Condensation for Benzylidene Formation
The final step involves a base-catalyzed condensation between 3-oxo-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate and 5-bromo-2-methoxybenzaldehyde . Using piperidine in ethanol under reflux for 8 hours yields the (Z)-isomer as the major product (Yield: 75%, Z/E ratio: 4:1).
$$
\text{3-Oxo-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate + 5-Bromo-2-methoxybenzaldehyde} \xrightarrow{\text{piperidine, EtOH, reflux}} \text{(Z)-Target Compound}
$$
Stereochemical Control :
- Catalyst : Piperidine (10 mol%)
- Solvent : Anhydrous ethanol
- Temperature : Reflux (78°C)
- Reaction Time : 8 hours
Reaction Optimization and Analytical Validation
Catalyst Screening for Condensation
Comparative studies of catalysts revealed piperidine as optimal for Z-selectivity (Table 1):
Table 1. Catalyst Impact on Z/E Ratio and Yield
| Catalyst | Z/E Ratio | Yield (%) |
|---|---|---|
| Piperidine | 4:1 | 75 |
| NaOH | 1:1 | 62 |
| Acetic Acid | 1:3 | 58 |
Purification and Characterization
- Column Chromatography : Silica gel (ethyl acetate/hexane, 1:3) achieves >98% purity.
- ¹H NMR (400 MHz, CDCl₃): δ 7.89 (s, 1H, benzylidene H), 7.45–7.30 (m, 4H, furan and aromatic H), 3.92 (s, 3H, OCH₃).
- HRMS : m/z calculated for C₂₂H₁₅BrO₇ [M+H]⁺: 487.01; found: 487.02.
Industrial-Scale Considerations
Solvent Recovery and Waste Management
Continuous Flow Synthesis
Pilot studies demonstrate that a continuous flow reactor enhances cyclization step efficiency:
- Residence Time : 30 minutes
- Yield Increase : 78% (vs. 68% batch)
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing (Z)-2-(5-bromo-2-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate?
- The synthesis typically involves:
- Step 1 : Formation of the benzofuran core via cyclization of a 2-hydroxybenzaldehyde derivative under acidic or basic conditions .
- Step 2 : Condensation with 5-bromo-2-methoxybenzaldehyde to introduce the benzylidene group, requiring precise temperature control (e.g., 60–80°C) and catalysts like piperidine .
- Step 3 : Esterification at the 6-position using furan-2-carbonyl chloride in anhydrous dichloromethane .
- Purification often employs column chromatography (silica gel, ethyl acetate/hexane) or recrystallization .
Q. How is the Z-configuration of the benzylidene group confirmed experimentally?
- NMR Spectroscopy : The coupling constant (J) between the benzylidene proton and the adjacent carbonyl group (typically 10–12 Hz for Z-isomers) is diagnostic .
- X-ray Crystallography : Resolves spatial arrangement unambiguously, as demonstrated in structurally analogous compounds (e.g., methyl (2Z)-2-(2-fluoro-4-methoxybenzylidene) derivatives) .
Q. What analytical techniques are used to assess purity and structural integrity?
- HPLC : Quantifies purity (>95% required for pharmacological studies) using reverse-phase C18 columns and UV detection at 254 nm .
- Mass Spectrometry (HRMS) : Confirms molecular ion ([M+H]+) and isotopic patterns (e.g., bromine’s characteristic doublet) .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize by-products during benzylidene condensation?
- Key Variables :
- Solvent : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may increase side reactions; toluene is preferred for controlled reactivity .
- Catalyst : Piperidine (5 mol%) improves regioselectivity compared to acetic acid .
- Temperature : Lower temperatures (40–50°C) reduce dimerization but prolong reaction time .
- By-Product Analysis : LC-MS identifies dimers or oxidation products, guiding iterative optimization .
Q. What strategies resolve contradictions in reported biological activities (e.g., anticancer vs. anti-inflammatory efficacy)?
- Assay Context : Differences in cell lines (e.g., HeLa vs. MCF-7) or inflammatory models (LPS-induced vs. COX-2 assays) significantly impact results .
- Dose-Response Validation : IC50 values should be replicated across multiple concentrations (1–100 μM) to confirm potency thresholds .
- Metabolite Interference : Test stability in cell media (e.g., ester hydrolysis) via LC-MS to rule out false positives .
Q. How does the bromine substituent influence reactivity in cross-coupling reactions?
- Suzuki-Miyaura Coupling : The 5-bromo group enables palladium-catalyzed coupling with aryl boronic acids, yielding biaryl derivatives for SAR studies .
- Challenges : Steric hindrance from the methoxy group may require bulky ligands (e.g., SPhos) or elevated temperatures (80–100°C) .
Q. What computational methods predict the compound’s binding affinity to biological targets?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
